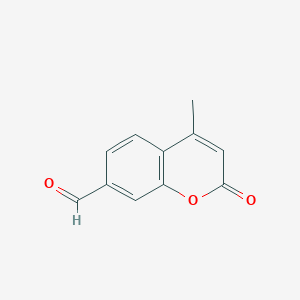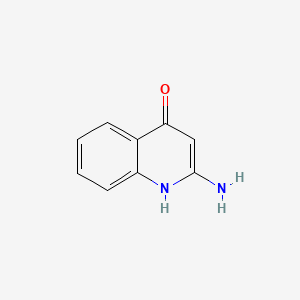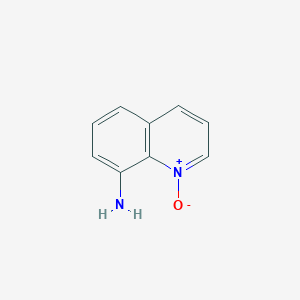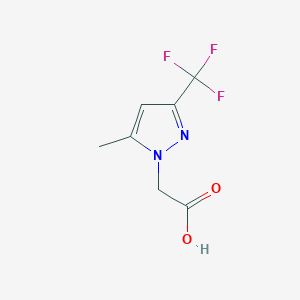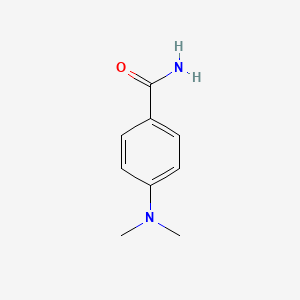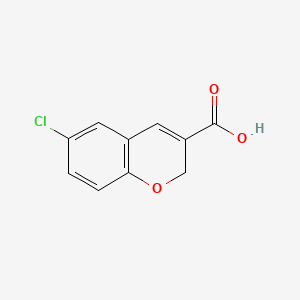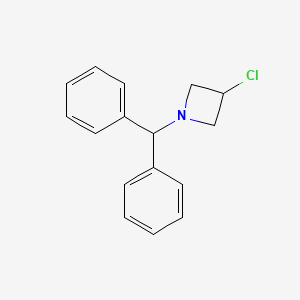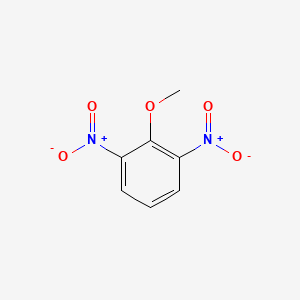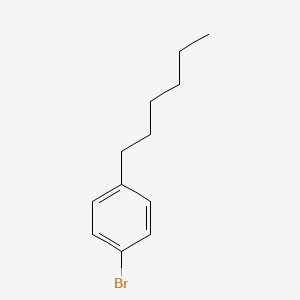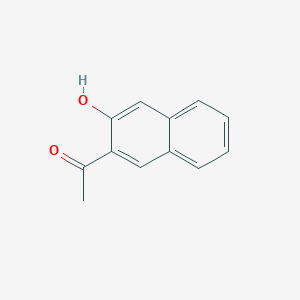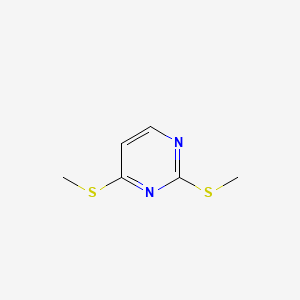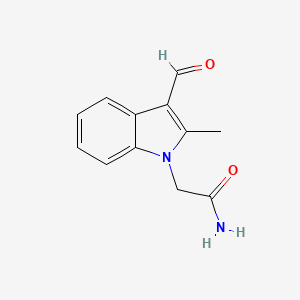![molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6](/img/structure/B1268890.png)
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is an organophosphorus compound with the molecular formula C16H13N2P It is a bidentate ligand, meaning it can form two bonds with a central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine typically involves the reaction of phenylphosphine with 2-bromopyridine under palladium-catalyzed conditions. The reaction proceeds as follows:
Reactants: Phenylphosphine and 2-bromopyridine.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes. It is particularly useful in catalysis and the synthesis of organometallic compounds.
Medicine: Investigated for its potential use in drug design, particularly in the development of metal-based drugs.
Industry: Used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism of action of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine primarily involves its role as a ligand. It coordinates with metal atoms through the nitrogen atoms of the pyridine rings and the phosphorus atom. This coordination can stabilize metal centers, influence the electronic properties of the metal, and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
2-(Diphenylphosphino)pyridine: Another bidentate ligand with similar coordination properties.
2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A bidentate ligand with a similar structure but different electronic properties.
Uniqueness: 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is unique due to the presence of both pyridine and phosphanyl groups, which provide a versatile coordination environment. This allows for the formation of stable metal complexes with diverse electronic and steric properties, making it valuable in various catalytic and synthetic applications.
Eigenschaften
IUPAC Name |
phenyl(dipyridin-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHLTYYPLBVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345361 |
Source


|
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68469-71-6 |
Source


|
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
